![molecular formula C12H17Cl2N3 B1434842 (1-cyclopropyl-2-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride CAS No. 1803612-02-3](/img/structure/B1434842.png)
(1-cyclopropyl-2-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride
Overview
Description
“(1-cyclopropyl-2-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C12H16ClN3 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N3.2ClH/c1-8-14-11-6-9(7-13)2-5-12(11)15(8)10-3-4-10;;/h2,5-6,10H,3-4,7,13H2,1H3;2*1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, the bonds between them, and their spatial arrangement.Physical And Chemical Properties Analysis
This compound has a molecular weight of 274.19 g/mol . It is a powder at room temperature . More detailed physical and chemical properties (such as melting point, boiling point, and solubility) were not available in the sources I found.Scientific Research Applications
Synthesis and Characterization
Compounds with similar structures to "(1-cyclopropyl-2-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride" are often synthesized for their unique chemical and physical properties. For example, Vishwanathan and Gurupadayya (2014) described the synthesis and characterization of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives, indicating the versatility of benzodiazole derivatives in chemical synthesis Vishwanathan & Gurupadayya, 2014.
Antimicrobial Applications
Derivatives of benzodiazole and related structures have been explored for their antimicrobial properties. Visagaperumal et al. (2010) synthesized derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine and evaluated them for antibacterial and antifungal activities, showcasing the potential of such compounds in developing new antimicrobials Visagaperumal et al., 2010.
Anticancer Research
Compounds structurally related to "(1-cyclopropyl-2-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride" have also been evaluated for their potential in cancer treatment. Ramazani et al. (2014) reported the synthesis of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines via a one-pot reaction and tested their anti-tumor potential, with some compounds showing comparable or better cytotoxic activity against various cancer cell lines compared to the reference drug doxorubicin Ramazani et al., 2014.
Neuropharmacology
In neuropharmacology, derivatives similar to the compound have been designed as "biased agonists" of serotonin 5-HT1A receptors, showing promise as antidepressant drug candidates due to their high selectivity and potent antidepressant-like activity in preclinical models Sniecikowska et al., 2019.
Catalysis and Materials Science
In materials science, complexes involving similar structural motifs have been studied for their catalytic properties and potential applications in selective hydroxylation of alkanes, indicating the relevance of such compounds in industrial catalysis and materials chemistry Sankaralingam & Palaniandavar, 2014.
Safety and Hazards
properties
IUPAC Name |
(1-cyclopropyl-2-methylbenzimidazol-5-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-8-14-11-6-9(7-13)2-5-12(11)15(8)10-3-4-10;;/h2,5-6,10H,3-4,7,13H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSIWNALSUPDEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CC3)C=CC(=C2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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